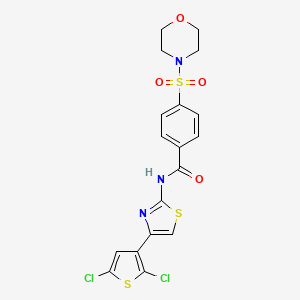
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid derivatives can be complex, involving multiple steps to ensure the isolation of specific stereoisomers. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate stereoisomers, which are intermediates for S1P1 receptor agonists, involves a scalable synthesis with high enantiomeric and diastereomeric excesses . This suggests that the synthesis of 3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid would also require careful control of stereochemistry.
Molecular Structure Analysis
The molecular structure of cyclopentanecarboxylic acid derivatives can be elucidated using spectroscopic methods such as infrared, Raman, and 13C NMR spectroscopy . These techniques can reveal the conformation of the carboxyl group and the intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of cyclopentanecarboxylic acid derivatives can be inferred from studies on similar compounds. For example, the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid exhibits different biological activities depending on the configuration of its isomers . This indicates that the isomers of this compound might also display distinct chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboxylic acid derivatives can be diverse. The polymorphic forms of these compounds can exhibit enantiotropism, which affects their melting points and solubility . Additionally, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids demonstrates that cyclopentanecarboxylic acid derivatives can be obtained in high yields under certain conditions, suggesting that similar methods could be applied to synthesize this compound with desirable yields and purities .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
3-Isopropylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid, while not directly mentioned in the available literature, is structurally similar to compounds involved in a variety of chemical syntheses and biological activities. Research into related compounds provides insights into potential applications in medicinal chemistry, pharmacology, and biochemistry.
Isoprostanes Synthesis : Isoprostanes, a complex family of compounds produced from the peroxidation of polyunsaturated fatty acids, involve carbocyclic annulations critical in synthetic chemistry for carbon-carbon bond formation. Research has highlighted the importance of stereocontrolled intramolecular free-radical cyclization, a method potentially relevant to synthesizing derivatives of the mentioned compound for exploring lipid chemistry and oxidative stress biomarkers (Durand et al., 2004).
Chlorogenic Acid Analogues : Chlorogenic Acid (CGA) demonstrates a wide range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. Given the structural complexity of this compound, exploring its derivatives could yield compounds with similar biological activities, contributing to the development of new pharmacological agents (Naveed et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid and its derivatives exhibit significant potential as anticancer agents. The structural versatility of these compounds, including potential derivatives of the compound , might offer new avenues for anticancer research by exploring their synthesis and biological evaluation in this context (De et al., 2011).
Muconic Acid Derivatives : As platform chemicals, muconic acid derivatives showcase a wide range of applications from the synthesis of value-added products to specialty polymers. Investigating the chemical transformations and applications of this compound could uncover new material science and chemical engineering applications (Khalil et al., 2020).
Pharmacological Properties of Plant-Derived Compounds : Thymol, a naturally occurring compound with multiple pharmacological activities, exemplifies the potential of plant-derived chemicals in medicine. Exploring the pharmacological properties of structurally related compounds, like the one , could lead to the discovery of new therapeutic agents with diverse biological activities (Meeran et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,2-trimethyl-3-(propan-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)14-10(15)9-6-7-13(5,11(16)17)12(9,3)4/h8-9H,6-7H2,1-5H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJUSTCMHUWDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(C1(C)C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2520429.png)
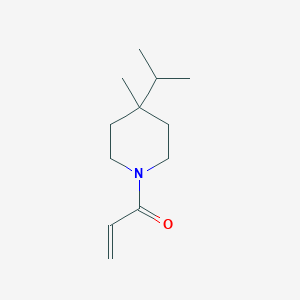
![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)
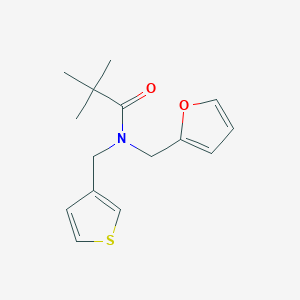
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)
![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)
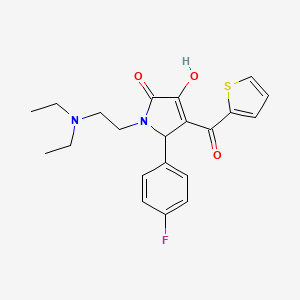

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
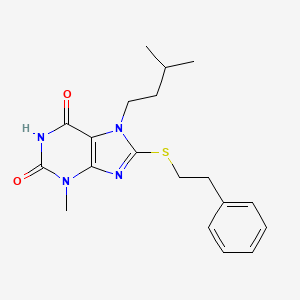
![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)
